molecular formula C10H10Cl2O4 B14733851 2,3-Dichloropropyl 3,4-dihydroxybenzoate CAS No. 5438-43-7

2,3-Dichloropropyl 3,4-dihydroxybenzoate

Cat. No.: B14733851
CAS No.: 5438-43-7
M. Wt: 265.09 g/mol
InChI Key: XCQITELFZQNIME-UHFFFAOYSA-N
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Description

2,3-Dichloropropyl 3,4-dihydroxybenzoate (CAS: 5438-43-7) is a benzoic acid derivative characterized by a 3,4-dihydroxy-substituted aromatic ring esterified with a 2,3-dichloropropyl group. This compound, also known as NSC16687, is utilized in pharmacological research, synthetic chemistry, and as a reference standard .

Properties

CAS No.

5438-43-7

Molecular Formula

C10H10Cl2O4

Molecular Weight

265.09 g/mol

IUPAC Name

2,3-dichloropropyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C10H10Cl2O4/c11-4-7(12)5-16-10(15)6-1-2-8(13)9(14)3-6/h1-3,7,13-14H,4-5H2

InChI Key

XCQITELFZQNIME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCC(CCl)Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloropropyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2,3-dichloropropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropropyl 3,4-dihydroxybenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloropropyl 3,4-dihydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloropropyl 3,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The dihydroxybenzoate moiety can act as an antioxidant by scavenging free radicals, while the dichloropropyl group can interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Positional Isomers of Dihydroxybenzoates

The position of hydroxyl groups on the benzene ring significantly influences chemical reactivity and biological interactions:

Compound Hydroxyl Positions Key Differences vs. Target Compound Enzyme Interactions
3,4-Dihydroxybenzoate 3,4 Lacks dichloropropyl ester; free carboxylic acid Substrate for protocatechuate 3,4-dioxygenase
2,3-Dihydroxybenzoate 2,3 Different hydroxyl configuration Not induced in bioreporter assays ; substrate for GRDC decarboxylase
2,5-Dihydroxybenzoate (Gentisate) 2,5 Distinct hydroxyl arrangement Associated with gentisate 1,2-dioxygenase pathways

Key Findings :

  • The 3,4-dihydroxy configuration in the target compound prevents recognition by GRDC, which acts on 2,3- and 2,6-dihydroxybenzoates .
  • Unlike 3,4-dihydroxybenzoate (protocatechuate), the esterified form in the target compound likely reduces its susceptibility to degradation by protocatechuate 3,4-dioxygenase .

Dichloropropyl-Containing Esters

The dichloropropyl group impacts solubility and bioactivity:

Compound Acid Moiety Key Differences Applications
2,3-Dichloropropyl Decanoate Decanoic acid Longer aliphatic chain Industrial solvents
Tris(2,3-Dichloropropyl) Phosphate Phosphoric acid Phosphate ester; flame retardant Flame retardant

Key Findings :

  • The benzoate backbone in the target compound enhances aromatic interactions compared to aliphatic esters like 2,3-dichloropropyl decanoate .
  • Phosphate esters (e.g., tris(2,3-dichloropropyl) phosphate) exhibit higher thermal stability and flammability applications, unlike the target compound’s pharmacological focus .

Functional Group Analogues

Substituent type and electronic effects modulate activity:

Compound Key Features Bioactivity Comparison
2-Nitrobenzoate (2NBA) Nitro group at C2 Induces bioreporter EGFP expression; structural isomers (3-nitro, 4-nitro) are inactive
Caffeic Acid 3,4-Dihydroxy + acrylic acid Used in cosmetics and supplements; lacks chlorine substituents

Key Findings :

  • Nitro groups (as in 2NBA) confer distinct electronic effects, enabling specific bioreporter activation absent in hydroxy-substituted compounds .

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